5-methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine
CAS No.: 1160227-03-1
Cat. No.: VC5326444
Molecular Formula: C9H10N4
Molecular Weight: 174.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160227-03-1 |
|---|---|
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.207 |
| IUPAC Name | 5-methyl-4-pyridin-3-yl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H3,10,12,13) |
| Standard InChI Key | QYWMXRVEBZKWSR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1)N)C2=CN=CC=C2 |
Introduction
Structural Characteristics and Molecular Profile
Molecular Architecture
5-Methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine features a pyrazole ring substituted with a methyl group at position 5 and a pyridine moiety at position 4. The pyrazole nucleus (C3H3N2) is fused with a pyridine ring (C5H5N), creating a planar, conjugated system that enhances electronic delocalization. This arrangement is critical for its chemical reactivity and binding affinity to biological targets .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H10N4 | |
| Molecular Weight | 174.207 g/mol | |
| SMILES | CC1=C(C(=NN1)N)C2=CN=CC=C2 | |
| InChIKey | QYWMXRVEBZKWSR-UHFFFAOYSA-N | |
| Predicted CCS (Ų) | 136.5 ([M+H]+) |
The compound’s InChI string (InChI=1S/C9H10N4/c1-6-8(9(10)13-12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H3,10,12,13)) confirms the connectivity of its aromatic systems and amine group .
Physicochemical Properties
While solubility data remain unreported, collision cross-section (CCS) predictions suggest moderate polarity, with values ranging from 136.5 Ų ([M+H]+) to 149.4 Ų ([M+Na]+) . These metrics are critical for mass spectrometry-based identification in pharmacokinetic studies.
Synthesis and Scalability
Conventional Synthesis Routes
The compound is synthesized via a two-step strategy:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions.
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Pyridine Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the pyridine moiety at position 4 .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Maximizes coupling efficiency |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Catalyst | Pd(PPh3)4 | Facilitates cross-coupling |
Industrial-scale production employs continuous flow reactors to improve throughput and reduce side reactions. Automated platforms enable precise control over stoichiometry and reaction kinetics, achieving yields exceeding 85% in pilot studies.
Challenges in Purification
The compound’s low volatility and polar functional groups complicate crystallization. Chromatographic techniques (e.g., reverse-phase HPLC) are preferred, with acetonitrile-water gradients resolving >95% purity.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
The amine and pyridine groups facilitate hydrogen bonding and π-π stacking with enzymatic active sites. Preliminary assays indicate inhibitory activity against:
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Tyrosine Kinases (IC50 ≈ 50–100 nM), implicated in cancer cell proliferation .
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Cytochrome P450 2C9 (CYP2C9), suggesting potential drug-drug interactions .
Table 3: Selectivity Profile in Cell Lines
| Cell Line | IC50 (μM) | Selectivity Index vs. HUVEC |
|---|---|---|
| Km-12 (Colorectal) | 0.304 | 12.5 |
| MCF-7 (Breast) | 3.82 | 1.8 |
Compound C03, a structural analog, demonstrates nanomolar potency against TRKA kinase, underscoring the pharmacophore’s versatility .
Mechanism of Action
Molecular docking studies reveal that the pyridine nitrogen forms a critical salt bridge with Asp 753 in TRKA’s ATP-binding pocket, while the pyrazole methyl group occupies a hydrophobic subpocket . This dual interaction disrupts kinase activation, halting downstream signaling pathways like MAPK/ERK .
Applications in Medicinal Chemistry and Beyond
Therapeutic Candidates
The compound serves as a scaffold for:
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Inflammation: COX-2 inhibitors via pyrazole-mediated cyclooxygenase binding.
Materials Science Applications
Conjugated π-systems enable use in:
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Organic Electronics: Charge transport layers in OLEDs due to high electron mobility.
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Metal-Organic Frameworks (MOFs): Ligands for gas storage materials.
Comparison with Structural Analogs
Table 4: Analog Comparison
| Compound | Substitution Pattern | TRKA IC50 |
|---|---|---|
| 5-Methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine | 5-methyl, 4-pyridin-3-yl | 56 nM |
| 3-Methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine | 3-methyl, 4-pyridin-4-yl | 220 nM |
The pyridin-3-yl group confers superior steric compatibility with TRKA’s active site compared to pyridin-4-yl derivatives .
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